molecular formula C13H16ClNO4S B15304843 benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers

benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers

Cat. No.: B15304843
M. Wt: 317.79 g/mol
InChI Key: ZDZRGYPFDHNOJA-UHFFFAOYSA-N
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Description

BenzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers, is a chemical compound with the molecular formula C13H16ClNO4S and a molecular weight of 317.79 g/mol . This compound is characterized by the presence of a benzyl group, a cyclobutyl ring, and a chlorosulfonyl functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate typically involves the reaction of benzyl carbamate with a cyclobutyl derivative containing a chlorosulfonyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

BenzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, sulfonamides, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

BenzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyl and cyclobutyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BenzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is unique due to the presence of the cyclobutyl ring, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

benzyl N-[3-(chlorosulfonylmethyl)cyclobutyl]carbamate

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)9-11-6-12(7-11)15-13(16)19-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)

InChI Key

ZDZRGYPFDHNOJA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Origin of Product

United States

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